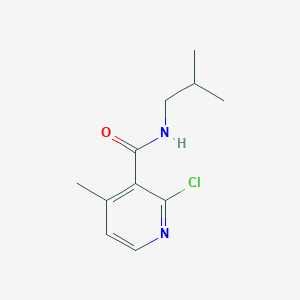
2-Chloro-N-isobutyl-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-isobutyl-4-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a chloro group, an isobutyl group, and a methyl group attached to the nicotinamide core.
Preparation Methods
The synthesis of 2-Chloro-N-isobutyl-4-methylnicotinamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to introduce the methyl group, yielding the final product .
Chemical Reactions Analysis
2-Chloro-N-isobutyl-4-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-isobutyl-4-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isobutyl-4-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
2-Chloro-N-isobutyl-4-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
These compounds share a similar nicotinamide core but differ in the substituents attached to the core. The presence of different substituents can significantly affect their chemical properties and biological activities. This compound is unique due to the combination of the chloro, isobutyl, and methyl groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-8(3)4-5-13-10(9)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
VWOMAKNUNDPHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















